



Application Notes: Synthesis of 2-Bromo-3fluorobenzoic Acid via Sandmeyer Reaction

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Compound of Interest		
Compound Name:	2-Bromo-3-fluorobenzoic acid	
Cat. No.:	B146589	Get Quote

Introduction

2-Bromo-3-fluorobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] The presence of bromine and fluorine substituents on the benzoic acid scaffold provides unique reactivity for further chemical modifications.[1] A common and effective method for the synthesis of **2-bromo-3-fluorobenzoic acid** is the Sandmeyer reaction, which involves the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[2][3] This protocol details the synthesis of **2-bromo-3-fluorobenzoic acid** from 2-amino-3-fluorobenzoic acid, a readily available starting material.[4][5] The process involves the diazotization of the amino group on 2-amino-3-fluorobenzoic acid, followed by a copper(I) bromide-catalyzed substitution reaction.[2][6]

Reaction Scheme

The overall reaction involves a two-step, one-pot synthesis. First, the amino group of 2-amino-3-fluorobenzoic acid is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures.[7] The resulting diazonium salt is then subjected to a Sandmeyer reaction with copper(I) bromide to yield the final product, **2-bromo-3-fluorobenzoic acid**.[8][9]

Experimental Protocols

This section provides a detailed methodology for the synthesis of **2-bromo-3-fluorobenzoic** acid.



Materials and Reagents:

- · 2-Amino-3-fluorobenzoic acid
- Acetonitrile (CH₃CN)
- Hydrobromic acid (HBr, 47% aqueous solution)
- Sodium nitrite (NaNO₂)
- Copper(I) bromide (CuBr)
- Distilled water (H₂O)

Equipment:

- 1L three-necked round-bottomed flask
- Dropping funnel
- Thermometer
- · Magnetic stirrer and stir bar
- Ice bath
- Oil bath
- Filtration apparatus (e.g., Büchner funnel and flask)
- Vacuum pump

Procedure:

 Initial Setup: In a 1L three-necked round-bottomed flask equipped with a dropping funnel and a thermometer, add 20g (0.13 mol) of 2-amino-3-fluorobenzoic acid and 160 mL of acetonitrile.[8][9]

Methodological & Application





- Acidification: Cool the mixture to 0°C using an ice bath. Slowly add 160 mL of a 47% hydrobromic acid solution dropwise over 10 minutes while maintaining the temperature at 0°C.[8][9]
- Diazotization: Prepare a solution of 10 g (0.145 mol) of sodium nitrite (NaNO₂) dissolved in 20 mL of water. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains at 0°C.[8][9] After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 5 minutes.[8][9]
- Sandmeyer Reaction: Add 21.8 g (0.15 mol) of copper(I) bromide (CuBr) to the reaction mixture in batches over 30 minutes.[8][9]
- Heating: Transfer the reaction mixture to a preheated oil bath at 70°C and stir continuously for 1 hour.[8][9]
- Work-up and Isolation: After the reaction is complete, cool the mixture to 0°C in an ice bath. Dilute the mixture with 700 mL of water, which will cause the product to precipitate.[8][9]
- Purification: Collect the precipitate by filtration. Wash the solid with cold water and dry it under a vacuum to obtain the final product, **2-bromo-3-fluorobenzoic acid**.[8][9] The expected product is an orange solid with a yield of approximately 22 g (78%).[8][9]

Data Presentation

The following table summarizes the quantitative data for the synthesis of **2-bromo-3-fluorobenzoic acid**.

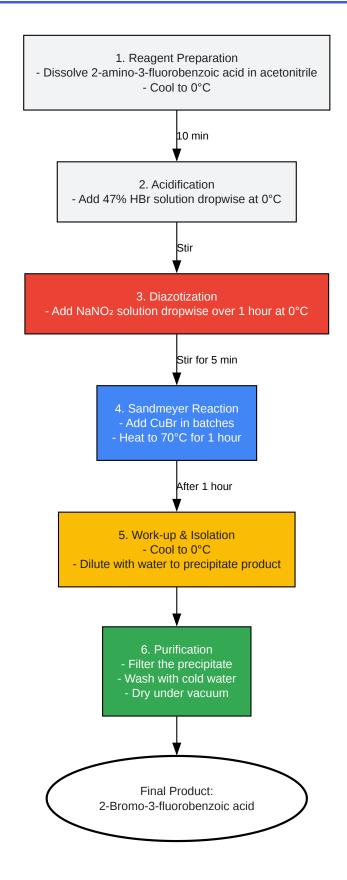


Reagent	Molecular Weight (g/mol)	Amount (g)	Moles (mol)	Volume (mL)	Concentra tion	Role
2-Amino-3- fluorobenz oic acid	155.13	20	0.13	-	-	Starting Material
Acetonitrile	41.05	-	-	160	-	Solvent
Hydrobrom ic acid	80.91	-	-	160	47%	Acid/Bromi de Source
Sodium nitrite	69.00	10	0.145	20	-	Diazotizing Agent
Copper(I) bromide	143.45	21.8	0.15	-	-	Catalyst
Water	18.02	-	-	700	-	for Precipitatio n
Product						
2-Bromo-3- fluorobenz oic acid	219.01	22	0.10	-	-	Product (78% yield)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **2-bromo-3-fluorobenzoic** acid.





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Caption: Workflow for the synthesis of **2-bromo-3-fluorobenzoic acid**.



Safety and Handling

- Hydrobromic acid: Corrosive and causes severe skin burns and eye damage. Handle in a
 fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat,
 and safety goggles.
- Sodium nitrite: Oxidizing agent and toxic if swallowed. Avoid contact with skin and eyes.
- Copper(I) bromide: Harmful if swallowed or inhaled. Causes skin and eye irritation.
- Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or in contact with skin.
- The reaction should be carried out in a well-ventilated fume hood.
- Diazonium salts can be explosive when dry; they should be kept in solution and used immediately.[7]

Characterization

The identity and purity of the synthesized **2-bromo-3-fluorobenzoic acid** can be confirmed using standard analytical techniques:

- Melting Point: Compare the observed melting point with the literature value.
- Spectroscopy:
 - ¹H and ¹³C NMR: To confirm the chemical structure.
 - IR Spectroscopy: To identify characteristic functional groups.
 - Mass Spectrometry: To determine the molecular weight.[10]

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